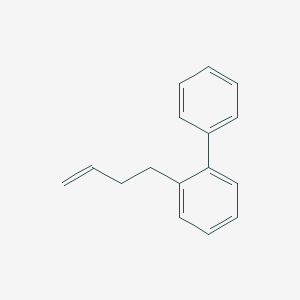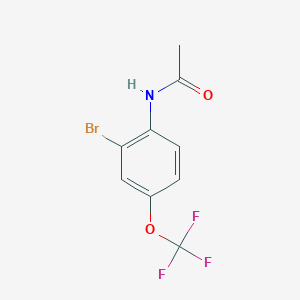
2'-Bromo-4'-(trifluoromethoxy)acetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2'-Bromo-4'-(trifluoromethoxy)acetanilide is a brominated acetanilide with a trifluoromethoxy group. It is structurally related to other compounds that have been shown to inactivate enzymes such as alpha-chymotrypsin by alkylating specific amino acid residues .
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated compounds involves various strategies. For instance, the use of 2-bromo-3,3,3-trifluoropropene (BTP) in photocatalytic defluorinative reactions with N-aryl amino acids has been reported to generate gem-difluoro vinyl radicals for further radical cyclization, leading to the formation of tetrahydroquinolines . Additionally, the palladium-catalyzed reaction of o-alkynyltrifluoroacetanilides with aryl bromides and triflates has been used to synthesize substituted indoles . These methods could potentially be adapted for the synthesis of 2'-Bromo-4'-(trifluoromethoxy)acetanilide.
Molecular Structure Analysis
The molecular structure of 2'-Bromo-4'-(trifluoromethoxy)acetanilide is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to an acetanilide framework. The trifluoromethoxy group is known to be metabolically stable, as indicated by studies on related compounds where no evidence of O-detrifluoromethylation was observed .
Chemical Reactions Analysis
Reactions involving similar compounds, such as 4-(trifluoromethyl)-alpha-bromoacetanilide, have been studied, showing that they can react with enzymes at multiple sites, leading to alkylation of amino acid residues . The bromination of acetanilides using tetraalkylammonium polyhalides has also been reported, which could be relevant for the chemical modification of 2'-Bromo-4'-(trifluoromethoxy)acetanilide .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2'-Bromo-4'-(trifluoromethoxy)acetanilide are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the trifluoromethoxy group's metabolic stability suggests that the compound may exhibit similar stability . The reactivity of the bromine atom in related compounds indicates potential for further chemical modifications . The solvent effects on the reactivity of similar compounds also suggest that the physical environment can significantly influence the chemical behavior of 2'-Bromo-4'-(trifluoromethoxy)acetanilide .
科学的研究の応用
Antimicrobial Activity
Research on related compounds to 2'-Bromo-4'-(trifluoromethoxy)acetanilide, such as various substituted benzothiazoles synthesized using acetanilide derivatives, has shown promising antimicrobial activities. These synthesized compounds were tested against various bacterial strains, indicating their potential use in antimicrobial applications (Bhagat, Deshmukh, & Kuberkar, 2012).
Analytical Chemistry Applications
In analytical chemistry, derivatives of acetanilide, similar to 2'-Bromo-4'-(trifluoromethoxy)acetanilide, have been used in the development of methods for the detection and quantification of bromide in various samples. A method involving pre-column derivatization to 4-bromoacetanilide offers sensitive and accurate bromide determination (Verma, Sanghi, Jain, & Gupta, 1988).
Synthesis of Novel Compounds
The bromination of acetanilides, a process related to the synthesis of 2'-Bromo-4'-(trifluoromethoxy)acetanilide, has been crucial in synthesizing novel compounds with potential applications in various fields, including pharmaceuticals (Kakinami et al., 1991).
Trifluoromethoxylation Reactions
Studies involving compounds with trifluoromethoxy groups, similar to 2'-Bromo-4'-(trifluoromethoxy)acetanilide, have explored their use in trifluoromethoxylation reactions. These reactions are significant in the synthesis of organic molecules, particularly in pharmaceuticals and agrochemicals, due to the unique properties imparted by the trifluoromethoxy group (Marrec et al., 2010).
Green Chemistry and Environmental Applications
In the pursuit of environmentally friendly chemical processes, the use of acetanilide derivatives in bromination reactions has been investigated. Methods such as in-situ bromination in aqueous medium using non-corrosive sources of bromine highlight the application of such compounds in green chemistry (Pasricha, 2021).
Synthesis of Heterocyclic Scaffolds
The utilization of acetanilide derivatives in synthesizing novel heterocyclic scaffolds, which are vital in drug development and other chemical industries, has been a subject of research. This involves reactions with various reagents to form new and potentially bioactive compounds (Abdel‐Latif et al., 2018).
Pharmacological Metabolism Studies
Research on the metabolism of compounds similar to 2'-Bromo-4'-(trifluoromethoxy)acetanilide in organisms like rats has provided insights into how these compounds are processed in biological systems. Such studies are crucial in understanding the pharmacokinetics and potential therapeutic applications of related compounds (Tugnait et al., 2002).
Asymmetric Catalysis in Organic Synthesis
Advancements in asymmetric catalysis have included the use of trifluoromethoxy groups in organic synthesis. The introduction of such groups into organic molecules has been explored for its potential to enhance the properties of pharmaceuticals and agrochemicals (Guo et al., 2017).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling the compound.
将来の方向性
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
特性
IUPAC Name |
N-[2-bromo-4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFDDTDGNZYFAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372384 |
Source


|
| Record name | 2'-Bromo-4'-(trifluoromethoxy)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-4-(trifluoromethoxy)phenyl)acetamide | |
CAS RN |
131395-29-4 |
Source


|
| Record name | 2'-Bromo-4'-(trifluoromethoxy)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

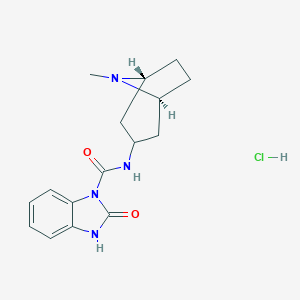
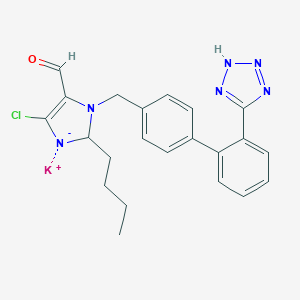
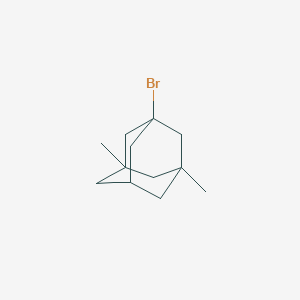
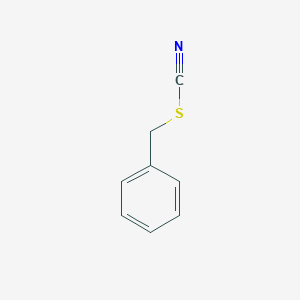
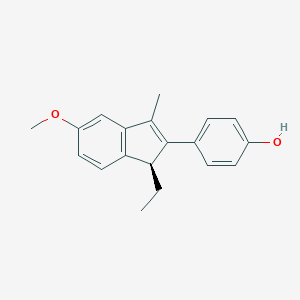
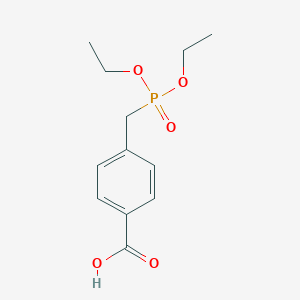
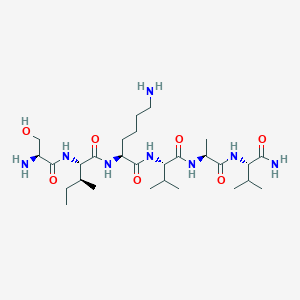
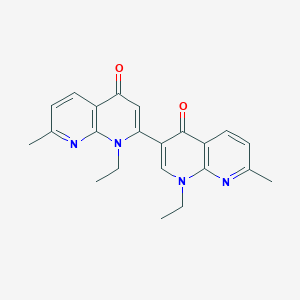
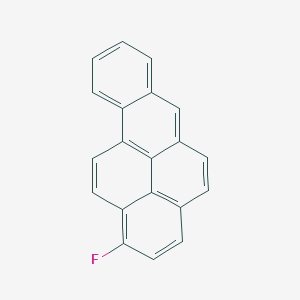
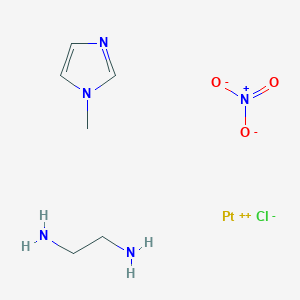
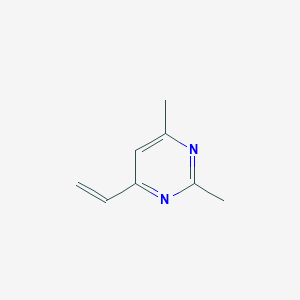
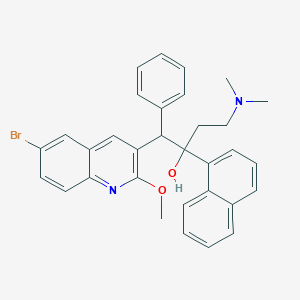
![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)
